6-Amino-1H-indazole-3-carbonitrile
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Overview
Description
6-Amino-1H-indazole-3-carbonitrile is a heterocyclic compound that belongs to the indazole family. Indazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This compound is characterized by the presence of an amino group at the 6th position and a carbonitrile group at the 3rd position of the indazole ring.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-Amino-1H-indazole-3-carbonitrile typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-cyanoaniline with hydrazine hydrate in the presence of a catalyst. The reaction is carried out under reflux conditions, leading to the formation of the indazole ring .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound .
Chemical Reactions Analysis
Types of Reactions: 6-Amino-1H-indazole-3-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the carbonitrile group to an amine.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are commonly employed.
Major Products Formed:
Oxidation: Formation of indazole oxides.
Reduction: Formation of 6-amino-1H-indazole-3-amine.
Substitution: Formation of various substituted indazole derivatives.
Scientific Research Applications
6-Amino-1H-indazole-3-carbonitrile has numerous applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex indazole derivatives.
Biology: The compound is used in the study of enzyme inhibition and protein interactions.
Medicine: It has potential therapeutic applications, including anticancer and antimicrobial activities.
Industry: The compound is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 6-Amino-1H-indazole-3-carbonitrile involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as the suppression of cancer cell growth or the inhibition of microbial proliferation .
Comparison with Similar Compounds
- 1H-Indazole-3-carbaldehyde
- 1H-Indazole-3-carboxylic acid
- 6-Bromo-1H-indazole-3-carbonitrile
Comparison: 6-Amino-1H-indazole-3-carbonitrile is unique due to the presence of both an amino group and a carbonitrile group on the indazole ring.
Biological Activity
6-Amino-1H-indazole-3-carbonitrile is a heterocyclic compound belonging to the indazole family, recognized for its diverse biological activities. This compound features an amino group at the 6th position and a carbonitrile group at the 3rd position of the indazole ring, which contributes to its potential therapeutic applications. This article explores the biological activity of this compound, emphasizing its mechanisms of action, pharmacological effects, and relevant case studies.
Property | Value |
---|---|
Molecular Formula | C8H6N4 |
Molecular Weight | 158.16 g/mol |
IUPAC Name | This compound |
InChI | InChI=1S/C8H6N4/c9-4-8-6-2-1-5(10)3-7(6)11-12-8/h1-3H,10H2,(H,11,12) |
InChI Key | ZVLDCQRHVMPSNI-UHFFFAOYSA-N |
Canonical SMILES | C1=CC2=C(C=C1N)NN=C2C#N |
The biological activity of this compound is primarily attributed to its ability to inhibit specific enzymes by binding to their active sites. This interaction can lead to various biological effects, including:
- Antitumor Activity : The compound has shown promise in inhibiting cancer cell growth by affecting apoptosis and cell cycle regulation. For example, a derivative of this compound exhibited an IC50 value of 5.15 µM against K562 leukemia cells while showing lower toxicity to normal HEK-293 cells (IC50 = 33.2 µM) .
- Antimicrobial Properties : The compound also demonstrates antimicrobial activity against various pathogens. It has been evaluated for its effectiveness against biofilm formation in bacteria and fungi, with results indicating significant inhibitory effects .
Antitumor Activity
A recent study focused on the synthesis and evaluation of several indazole derivatives, including this compound. The findings revealed that the compound could induce apoptosis in K562 cells through modulation of apoptosis-related proteins such as Bcl-2 and Bax . The study's results are summarized in the following table:
Compound | IC50 (µM) | Effect on Apoptosis | Selectivity Index (SI) |
---|---|---|---|
6o | 5.15 | Induces apoptosis | 6.45 |
5-Fu | - | Reference | 0.14 |
Antimicrobial Activity
Another study highlighted the antimicrobial potential of indazole derivatives, including their action against methicillin-resistant Staphylococcus aureus (MRSA). The compound showed effective inhibition with a minimum inhibitory concentration (MIC) comparable to standard antibiotics . The results are detailed in the following table:
Bacterial Strain | MIC (µM) | Comparison with Standard Antibiotics |
---|---|---|
MRSA | 15.625 - 62.5 | Comparable to bacitracin |
Staphylococcus epidermidis | 62.5 - 125 | Moderate activity |
Properties
Molecular Formula |
C8H6N4 |
---|---|
Molecular Weight |
158.16 g/mol |
IUPAC Name |
6-amino-1H-indazole-3-carbonitrile |
InChI |
InChI=1S/C8H6N4/c9-4-8-6-2-1-5(10)3-7(6)11-12-8/h1-3H,10H2,(H,11,12) |
InChI Key |
ZVLDCQRHVMPSNI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C1N)NN=C2C#N |
Origin of Product |
United States |
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